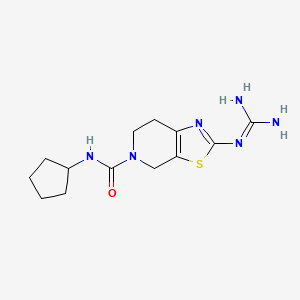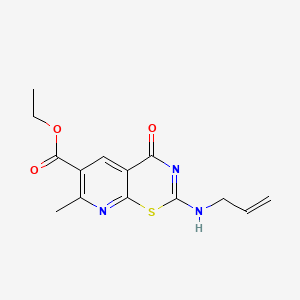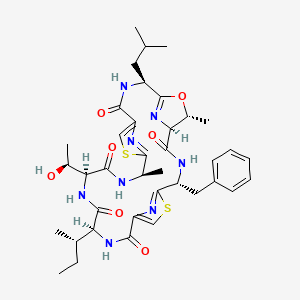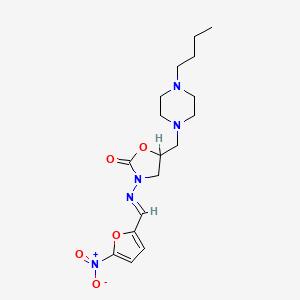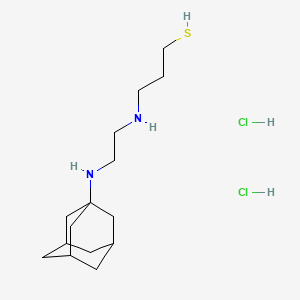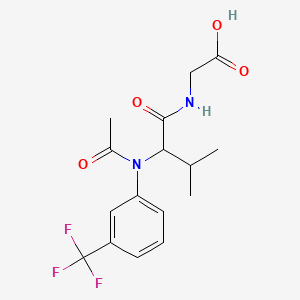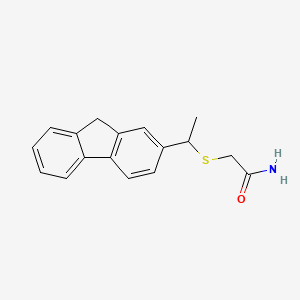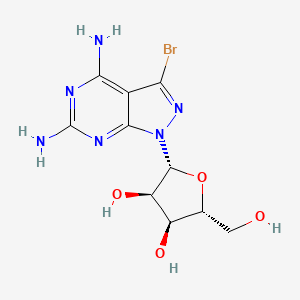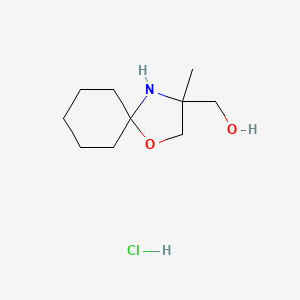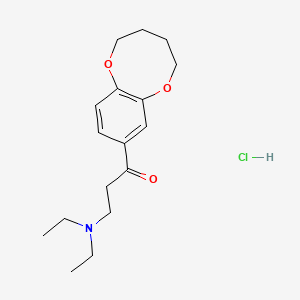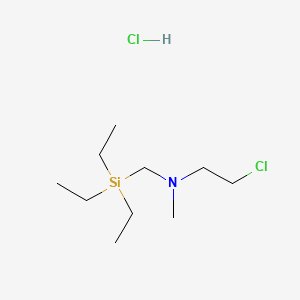
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is a chemical compound with a complex structure that includes ethylamine, a chloro group, a methyl group, and a triethylsilylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of ethylamine with a chlorinating agent to introduce the chloro group. This is followed by the introduction of the N-methyl group through methylation reactions. The triethylsilylmethyl group is then added using silylation reactions, often involving triethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Silylation and Desilylation: The triethylsilylmethyl group can be added or removed.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Silylation: Triethylsilyl chloride and a base like pyridine.
Desilylation: Fluoride sources like tetra-n-butylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential biochemical applications.
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the triethylsilylmethyl group can protect reactive sites during synthesis. The compound’s effects are mediated through these chemical interactions, influencing the pathways and processes in which it is involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Ethanamine, 2-chloro-N,N-dimethyl-
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is unique due to the presence of the triethylsilylmethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
84584-72-5 |
|---|---|
Molecular Formula |
C10H25Cl2NSi |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(triethylsilylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H24ClNSi.ClH/c1-5-13(6-2,7-3)10-12(4)9-8-11;/h5-10H2,1-4H3;1H |
InChI Key |
HEHSZFDTRPPAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CN(C)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


